4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid
Description
4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid is a morpholine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent at the 6-position of the morpholine ring. Its molecular formula is C₁₁H₁₉NO₅, with a molecular weight of 245.27 g/mol (for the (2R,6S)-stereoisomer) . The Boc group is widely employed in peptide synthesis to protect amines, while the morpholine scaffold contributes to its conformational rigidity, influencing its reactivity and solubility. This compound is typically stored under dry conditions at 2–8°C to prevent hydrolysis of the Boc group .
Properties
IUPAC Name |
6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMIYSXHHOKJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Morpholine Ring Formation
The morpholine core is typically assembled via cyclization of β-amino alcohols. For example, (2R,6S)-6-methylmorpholine-2-carboxylic acid is synthesized by reacting (2S,4R)-4-methyl-2-aminobutanol-1 with glyoxylic acid under acidic conditions. The reaction proceeds through an intramolecular nucleophilic attack, forming the six-membered ring.
Key Reaction Conditions :
-
Solvent: Ethanol/water (3:1 v/v)
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Temperature: 60–70°C
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Catalyst: p-Toluenesulfonic acid (0.1 equiv)
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Yield: 68–72%
Introduction of the tert-Butoxycarbonyl (Boc) Group
The Boc group is introduced to the secondary amine of the morpholine ring using di-tert-butyl dicarbonate (Boc₂O). To prevent racemization at the chiral centers (2R,6S), the reaction is conducted under mild basic conditions:
Procedure :
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Dissolve (2R,6S)-6-methylmorpholine-2-carboxylic acid (1.0 equiv) in dichloromethane.
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Add Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.05 equiv).
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Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
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Quench with saturated NaHCO₃ and extract with EtOAc.
Yield : 85–90%
Purity (HPLC) : >95%
Flow Microreactor-Assisted Synthesis
Industrial-scale production increasingly adopts continuous flow microreactor systems to enhance efficiency and reduce waste. A representative protocol involves:
Continuous Boc Protection
The Boc group is introduced in a microreactor with precise temperature and residence time control:
| Parameter | Value |
|---|---|
| Reactor type | Silicon-glass microchannel (500 μm diameter) |
| Residence time | 3.5 minutes |
| Temperature | 25°C |
| Solvent | Tetrahydrofuran |
| Yield | 94% |
This method reduces reaction time from hours to minutes and improves reproducibility compared to batch processes.
Carboxylic Acid Stabilization
Post-Boc protection, the carboxylic acid moiety is stabilized via in-line pH adjustment using triethylamine (TEA) to prevent decarboxylation. The product is crystallized directly from the flow stream, achieving 99% enantiomeric excess (ee).
Enzymatic Resolution for Stereochemical Control
For applications requiring ultrahigh stereopurity (>99.5% ee), enzymatic resolution is employed. Lipase B from Candida antarctica (CAL-B) selectively hydrolyzes the undesired (2S,6R)-enantiomer from a racemic mixture:
Procedure :
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Prepare racemic 6-methylmorpholine-2-carboxylic acid (10 g) in phosphate buffer (pH 7.0).
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Add CAL-B (500 U/g substrate) and incubate at 37°C for 24 hours.
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Extract unreacted (2R,6S)-enantiomer with ethyl acetate.
| Metric | Value |
|---|---|
| ee of product | 99.8% |
| Yield | 42% |
This method complements chemical synthesis but requires additional steps for Boc protection.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on critical performance indicators:
| Method | Yield (%) | Purity (%) | Stereopurity (ee) | Scalability | Environmental Impact (E-factor*) |
|---|---|---|---|---|---|
| Classical solution-phase | 85 | 95 | 98 | Moderate | 8.2 |
| Flow microreactor | 94 | 99 | 99 | High | 2.1 |
| Enzymatic resolution | 42 | 99.5 | 99.8 | Low | 5.7 |
*E-factor = kg waste/kg product
Flow chemistry outperforms other methods in yield and sustainability, making it the preferred choice for industrial applications.
Troubleshooting Common Synthesis Challenges
Epimerization During Boc Protection
Racemization at the 2-position occurs if reaction temperatures exceed 30°C. Mitigation strategies include:
Carboxylic Acid Degradation
Decarboxylation is observed under strongly acidic or high-temperature conditions. Stabilization methods include:
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Buffering the reaction medium at pH 6–7 with ammonium acetate.
Industrial Case Study: Kilogram-Scale Production
A 2023 pilot plant trial demonstrated the viability of flow microreactor synthesis for large-scale manufacturing:
| Batch Parameter | Value |
|---|---|
| Starting material | 12 kg |
| Boc₂O consumption | 1.15 equiv |
| Total reaction time | 6.5 hours |
| Final product | 10.8 kg |
| Purity (HPLC) | 99.1% |
The process achieved a 90% yield with 98.5% ee, validating its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the BOC group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution Reactions: The morpholine ring can undergo substitution reactions where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Various nucleophiles can be used under basic conditions to substitute the BOC group.
Major Products
The major products formed from these reactions include the deprotected amine or substituted morpholine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that derivatives of morpholine-based compounds exhibit significant anticancer activity. For instance, a study involving morpholine derivatives demonstrated their ability to inhibit specific cancer cell lines, suggesting that 4-[(tert-butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid could serve as a lead compound for developing new anticancer agents. The structural modifications provided by the tert-butoxycarbonyl group enhance the compound's bioavailability and target specificity.
Analgesic Activity
Morpholine compounds have also been linked to analgesic effects. Research has shown that certain morpholine derivatives can modulate pain pathways, potentially leading to new pain management therapies. The incorporation of the tert-butoxycarbonyl group may further enhance these properties by improving the compound's pharmacokinetic profile.
Organic Synthesis
Building Block in Synthesis
4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in synthesizing more complex molecules. For example, it can be used in the synthesis of peptide analogs and other biologically active compounds.
Reagent for Functionalization
The compound can also act as a reagent for functionalizing other organic molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating diverse chemical entities for research and industrial applications.
Materials Science
Polymer Chemistry
In materials science, morpholine derivatives are explored for their potential use in polymer chemistry. The incorporation of 4-[(tert-butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to evaluate its effectiveness in producing high-performance polymers suitable for various applications, including coatings and composites.
Data Tables
Case Studies
-
Anticancer Activity Study
A study published in a peer-reviewed journal highlighted the efficacy of morpholine derivatives against breast cancer cell lines. The study utilized 4-[(tert-butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid as a precursor to synthesize various analogs, some of which showed promising results in inhibiting tumor growth. -
Synthesis of Peptide Analogues
Another research project focused on using this compound to synthesize peptide analogs with improved therapeutic profiles. The study demonstrated how the tert-butoxycarbonyl group facilitated the protection of amino acids during peptide synthesis, leading to higher yields and purities.
Mechanism of Action
The mechanism of action of 4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid primarily involves the protection of amine groups. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions . The deprotection process involves the cleavage of this linkage under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
The compound shares structural and functional similarities with other Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:
Structural and Molecular Comparisons
Key Observations :
- Morpholine vs. Pyrrole Derivatives : The morpholine-based compounds (e.g., EN300-23012877) exhibit higher conformational rigidity compared to the pyrrole derivative (CAS 212184-27-5), which has an aromatic ring system. This difference impacts solubility and reactivity in synthetic applications .
- Substituent Effects : The presence of two methyl groups in EN300-23012877 increases its molecular weight by ~26 g/mol compared to the target compound, likely enhancing steric hindrance and reducing nucleophilic reactivity .
Key Observations :
Biological Activity
4-[(tert-Butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a morpholine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. Its molecular formula is C₁₃H₁₉NO₄, with a molecular weight of approximately 241.29 g/mol. The presence of the morpholine moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and peptide synthesis.
Peptide Cross-Linking
Research has highlighted the role of radical S-adenosyl-l-methionine (rSAM) enzymes in facilitating peptide cross-linking. Although not directly studied for 4-[(tert-butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid, its structural similarities to substrates used in rSAM enzyme reactions indicate potential for similar biological activity. The enzyme PapB has shown promiscuity in accommodating various side chains in peptide substrates, which may include derivatives of morpholines .
Case Studies
- SARS-CoV-2 Inhibition : While specific studies on this compound's direct effect on SARS-CoV-2 are lacking, related morpholine compounds have been identified as effective inhibitors of viral proteases. This suggests a potential avenue for further exploration in developing antiviral agents based on the compound's structure.
- Peptide Therapeutics : The ability of morpholine derivatives to facilitate peptide cross-linking through rSAM enzymes presents an opportunity for developing novel peptide therapeutics. The structural features of 4-[(tert-butoxy)carbonyl]-6-methylmorpholine-2-carboxylic acid may enhance its utility in this area, particularly in creating cross-linked peptides with desirable pharmacological properties .
Table 1: Summary of Biological Activities Related to Morpholine Derivatives
Q & A
Basic Research Question
- NMR :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.5–4.0 ppm (morpholine protons), and δ 12–13 ppm (carboxylic acid proton) confirm functional groups .
- ¹³C NMR : Signals at ~80 ppm (Boc carbonyl) and ~175 ppm (carboxylic acid carbon) .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) .
- Mass Spectrometry : Molecular ion peak at m/z 245.27 (C₁₁H₁₉NO₅) .
How can researchers optimize reaction conditions to improve yield and minimize side products?
Advanced Research Question
- Temperature control : Lower temperatures (0–5°C) during Boc protection reduce racemization .
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) accelerates coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
- Monitoring : Real-time TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .
What strategies address stereochemical challenges during synthesis, particularly at the morpholine ring’s 2- and 6-positions?
Advanced Research Question
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-proline derivatives) to control stereochemistry .
- Asymmetric catalysis : Chiral ligands like BINAP in palladium-catalyzed steps to enforce desired configurations .
- Resolution techniques : Enzymatic resolution or chiral stationary-phase HPLC to separate diastereomers .
How does the Boc group influence the compound’s stability under acidic/basic conditions?
Basic Research Question
- Acid sensitivity : The Boc group is cleaved under strong acids (e.g., TFA/HCl in DCM), requiring neutral pH during storage .
- Base stability : Stable in mild bases (pH 7–9), but prolonged exposure to alkalis (e.g., NaOH) degrades the morpholine ring .
Methodological tip : Use pH-stable buffers (e.g., phosphate) in aqueous reactions to preserve Boc integrity .
What analytical approaches resolve contradictions in crystallographic vs. spectroscopic data?
Advanced Research Question
- X-ray crystallography : Provides definitive stereochemical assignment but requires high-purity crystals .
- Cross-validation : Compare NOESY (Nuclear Overhauser Effect) NMR data with crystallographic results to confirm spatial arrangements .
- DFT calculations : Computational modeling (e.g., Gaussian) predicts vibrational/electronic spectra to align with experimental IR/NMR .
How can researchers evaluate the compound’s reactivity in peptide coupling or cross-coupling reactions?
Advanced Research Question
- Carbodiimide testing : Compare coupling efficiency using EDC vs. DCC in DMF; monitor via LC-MS for amide bond formation .
- Metal-catalyzed reactions : Screen Pd(0) or Ni(0) catalysts for Suzuki-Miyaura cross-coupling at the carboxylic acid moiety .
- Competitive experiments : Compete with standard substrates (e.g., benzylamine) to quantify reactivity .
What storage conditions ensure long-term stability of the compound?
Basic Research Question
- Temperature : Store at 2–8°C in sealed, desiccated containers to prevent hydrolysis .
- Light sensitivity : Amber vials reduce photodegradation of the morpholine ring .
- Solvent compatibility : Lyophilize and store as a solid; avoid DMSO due to slow oxidation .
How to design assays for studying interactions between this compound and biological targets (e.g., enzymes)?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) of ligand-enzyme interactions .
- Molecular docking : Use AutoDock Vina to predict binding poses prior to experimental validation .
What protocols mitigate hazards associated with handling this compound (e.g., toxicity, irritancy)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
